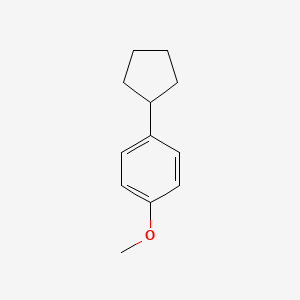

1-Cyclopentyl-4-methoxybenzene

Description

Contextualization of Aryl Ether Motifs in Advanced Synthesis

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group. This structural unit is prevalent in a vast array of naturally occurring and synthetic molecules, including many pharmaceuticals and agrochemicals. The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with traditional methods like the Williamson ether synthesis being complemented by modern transition-metal-catalyzed cross-coupling reactions. rsc.orggoogle.com These advanced methods, often employing palladium or copper catalysts, allow for the formation of aryl ether bonds under milder conditions and with greater functional group tolerance. google.comorganic-chemistry.org The development of dehydrogenative coupling reactions, which form aryl ethers via C-H activation, represents a significant advancement towards more atom-economical and environmentally benign synthetic strategies. sioc-journal.cn

Significance of Cycloalkyl Substituents in Aromatic Systems

The introduction of cycloalkyl groups onto an aromatic ring, creating what are known as cycloalkyl-substituted arenes, is a widely used strategy in drug design and materials science. libretexts.orgnumberanalytics.com Cycloalkyl substituents can enhance the lipophilicity of a molecule, which can improve its absorption and distribution within biological systems. google.com Furthermore, the non-planar, three-dimensional nature of cycloalkyl rings can introduce specific conformational constraints and steric bulk, influencing how a molecule interacts with biological targets or assembles in the solid state. msu.edu The cyclopentyl group, in particular, offers a balance of flexibility and size that can be advantageous in optimizing molecular interactions.

Historical Development of Related Chemical Classes

The foundational reactions for constructing the core components of 1-Cyclopentyl-4-methoxybenzene have a rich history. The Friedel-Crafts reactions, discovered in 1877 by Charles Friedel and James Mason Crafts, provided the initial framework for the alkylation and acylation of aromatic rings, a key step in attaching a cyclopentyl group to an anisole (B1667542) precursor. tamu.eduvedantu.com Similarly, the Williamson ether synthesis, developed in the mid-19th century, has been a long-standing method for forming ether linkages. Over the decades, these classical reactions have been significantly refined and expanded upon, leading to the highly efficient and selective catalytic methods used in modern organic synthesis. rsc.orguni.edu

Overview of Research Trajectories for the Compound

Research involving this compound and structurally related compounds has primarily focused on their synthesis and potential applications as intermediates in the preparation of more complex molecules. The compound serves as a valuable building block in medicinal chemistry, where the cyclopentyl and methoxybenzene moieties can be incorporated into larger structures to modulate their pharmacological properties. google.com Investigations into its biological activities, including potential anti-inflammatory and anticancer effects, have been noted. Furthermore, its use in the fragrance industry has been explored due to the odorant properties of similar structures. epo.org

Physicochemical Properties and Spectroscopic Data

This compound is an aromatic ether with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . It is characterized by a cyclopentyl group attached to a benzene (B151609) ring, with a methoxy (B1213986) group positioned para to the cyclopentyl substituent.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 1507-97-7 |

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopic Data | Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |

| ¹H NMR (CDCl₃) | 7.22–7.14 (m, 2H, aromatic), 6.89–6.81 (m, 2H, aromatic), 3.80 (s, 3H, OCH₃), 2.95 (tt, cyclopentyl CH), 1.87–1.49 (m, cyclopentyl CH₂) |

| ¹³C NMR | 157.8 (C-O), 138.7 (ipso-C), 25.6 (cyclopentyl carbons) |

| Mass Spectrometry | m/z 176 (M+) epo.org |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic reactions.

Friedel-Crafts Alkylation

A primary method for synthesizing this compound is the Friedel-Crafts alkylation of anisole. vedantu.comyoutube.com This electrophilic aromatic substitution reaction involves reacting anisole with a cyclopentyl halide (e.g., cyclopentyl chloride or bromide) or cyclopentene (B43876) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). tamu.eduresearchgate.net The reaction typically proceeds to give the para-substituted product as the major isomer due to the directing effect of the methoxy group. youtube.com

Another approach involves the Friedel-Crafts acylation of anisole with cyclopentanecarbonyl chloride, followed by reduction of the resulting ketone to yield this compound. tamu.edu

Cross-Coupling Reactions

Modern cross-coupling reactions offer an alternative route. For instance, a Suzuki or Negishi coupling could potentially be employed by reacting a cyclopentylboronic acid derivative or a cyclopentylzinc reagent with 4-bromoanisole (B123540) in the presence of a palladium catalyst. While specific examples for this exact compound are not prevalent in the provided results, these methods are standard for forming C(sp²)-C(sp³) bonds.

Other Synthetic Routes

A transition-metal-catalyzed reductive coupling has been reported for the synthesis of this compound. Additionally, Grignard reactions using cyclopentylmagnesium bromide and a suitable 4-methoxyphenyl (B3050149) electrophile could be envisioned. d-nb.inforesearchgate.net

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its functional groups: the electron-rich methoxy-substituted benzene ring and the cyclopentyl substituent.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to further electrophilic substitution reactions such as nitration, halogenation, and sulfonation. These reactions would be expected to yield primarily the 2-substituted product, as the para position is already occupied by the cyclopentyl group.

Oxidation Reactions

Oxidation of the cyclopentyl group can occur under appropriate conditions. For example, using strong oxidizing agents like potassium permanganate (B83412) could potentially lead to the cleavage of the cyclopentyl ring or oxidation at the benzylic position to form a ketone or carboxylic acid, depending on the reaction conditions.

Reactions of the Methoxy Group

The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding phenol, 4-cyclopentylphenol (B72727).

Applications in Organic Synthesis and Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules.

Intermediate in Pharmaceutical Synthesis

The structural motif of a cycloalkyl-substituted aromatic ether is found in various pharmacologically active compounds. google.comrug.nl this compound can serve as a precursor to molecules where the cyclopentyl group contributes to optimizing binding interactions with biological targets and the methoxy group can be a site for further functionalization or is a key feature for activity.

Building Block for Novel Materials

The incorporation of the this compound scaffold into larger polymeric or supramolecular structures could be explored for the development of new materials with tailored electronic or photophysical properties. The aromatic core and the flexible cyclopentyl group can influence the packing and morphology of such materials.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIVXRMRRUHRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopentyl 4 Methoxybenzene and Its Structural Analogues

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) stands as a fundamental strategy for the functionalization of aromatic rings. In the context of synthesizing 1-cyclopentyl-4-methoxybenzene, the electron-donating methoxy (B1213986) group on the benzene (B151609) ring activates it towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions.

Friedel-Crafts Alkylation Protocols

The Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds on aromatic rings. numberanalytics.com This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com For the synthesis of this compound, anisole (B1667542) is alkylated using a cyclopentyl halide. The reaction typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. youtube.comyoutube.com

The general mechanism involves the formation of a carbocation or a carbocation-like species from the alkyl halide and the Lewis acid. numberanalytics.com This electrophile then attacks the electron-rich anisole ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated product. masterorganicchemistry.com The choice of solvent, such as carbon disulfide, and anhydrous conditions are crucial for the success of the reaction. youtube.com

Table 1: Representative Friedel-Crafts Alkylation of Anisole

| Alkylating Agent | Catalyst | Solvent | Product(s) | Ref. |

| Methyl Chloride | Anhydrous AlCl₃ | Carbon Disulfide | 2-Methoxytoluene (minor), 4-Methoxytoluene (major) | youtube.comyoutube.com |

| Acetyl Chloride | Anhydrous AlCl₃ | 2-Methoxyacetophenone, 4-Methoxyacetophenone (major) | youtube.com |

Directed Aromatic Functionalization Approaches

To overcome the regioselectivity challenges often encountered in classical EAS reactions, directed aromatic functionalization methods have been developed. These strategies utilize a directing group on the aromatic ring to guide the electrophile to a specific position, most commonly the ortho position.

A prominent example is the directed ortho-metalation (DoM) reaction. wikipedia.orgbeilstein-journals.org In this approach, a heteroatom-containing directing group, such as the methoxy group in anisole, coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination facilitates the deprotonation of the adjacent ortho C-H bond, creating a stabilized aryllithium intermediate. wikipedia.orgias.ac.in This intermediate can then react with an electrophile, such as a cyclopentyl halide, to achieve selective ortho-functionalization. While highly effective for ortho substitution, this method's utility for synthesizing the para-substituted this compound is limited unless the para position is pre-functionalized.

Recent advancements have also explored palladium-catalyzed C-H functionalization. acs.orgkuleuven.be For instance, the use of a Cr(CO)₃ unit complexed to anisole can enhance reactivity and promote ortho-selective arylation under mild conditions. acs.org Other approaches have focused on achieving meta-arylation of anisole derivatives through palladium/norbornene catalysis, demonstrating the versatility of modern catalytic systems in controlling regioselectivity. thieme.dechemrxiv.org

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution and cross-coupling reactions provide powerful alternatives to electrophilic substitution for the synthesis of this compound, often offering greater control and milder reaction conditions.

Reactions Involving Phenoxide Intermediates

The Williamson ether synthesis is a cornerstone of ether formation and can be adapted to form C-C bonds in certain contexts, though it's primarily for C-O bond formation. The classical Williamson synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.orgmasterorganicchemistry.comlibretexts.org To synthesize this compound via a related pathway, one could envision a nucleophilic attack from a cyclopentyl organometallic reagent on a derivative of 4-methoxyphenol (B1676288).

A more direct application of phenoxide chemistry involves the reaction of 4-methoxyphenol with a cyclopentyl halide in the presence of a base like sodium hydroxide. This method proceeds via the formation of a 4-methoxyphenoxide intermediate, which then acts as a nucleophile.

Cross-Coupling Strategies: Transition-Metal-Catalyzed Approaches

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance.

Grignard Reagents: The reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with a cyclopentyl halide represents a viable synthetic route. fiveable.menii.ac.jp The Grignard reagent is typically prepared by reacting 4-bromoanisole (B123540) with magnesium metal. fiveable.me The subsequent coupling with a cyclopentyl halide, often catalyzed by an iron salt, yields this compound. nii.ac.jp The choice of solvent, such as cyclopentyl methyl ether (CPME), can be advantageous for these reactions. nii.ac.jpd-nb.info

Table 2: Iron-Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides

| Grignard Reagent | Alkyl Halide | Catalyst | Solvent | Product | Yield | Ref. |

| Phenylmagnesium bromide | Bromocyclohexane | [FeCl₄][(E)-Ph₂P(CH₂)₂PPh₂] | CPME | Phenylcyclohexane | 94% | nii.ac.jp |

| p-Tolylmagnesium bromide | Bromocyclohexane | [FeCl₄][(E)-Ph₂P(CH₂)₂PPh₂] | CPME | 1-Cyclohexyl-4-methylbenzene | 95% | nii.ac.jp |

| p-Methoxyphenylmagnesium bromide | Bromocyclohexane | [FeCl₄][(E)-Ph₂P(CH₂)₂PPh₂] | CPME | 1-Cyclohexyl-4-methoxybenzene | 90% | nii.ac.jp |

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org This reaction requires activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org For the synthesis of this compound, one could couple a cyclopentylsilane (B15369427) derivative with 4-bromoanisole or 4-iodoanisole. The reaction offers the advantage of using organosilanes, which are relatively stable and less toxic than some other organometallic reagents. organic-chemistry.orgmdpi.com Recent developments have focused on fluoride-free Hiyama couplings and expanding the scope to include a wider range of substrates. organic-chemistry.orgsioc-journal.cn

Reductive Coupling and Cyclization Techniques

Reductive coupling reactions offer another avenue for the synthesis of this compound. A notable example involves the transition-metal-catalyzed reductive coupling of an aryl derivative with a ketone. Research has demonstrated the synthesis of this compound from the reaction of anisole with cyclopentanone, although the reported yield was modest at 27% under the optimized conditions. uni-regensburg.de

Cyclization techniques can also be employed. For instance, intramolecular reactions of appropriately substituted precursors can lead to the formation of the cyclopentyl ring fused to the aromatic system, which can then be further modified. More advanced strategies might involve radical-mediated cyclizations or electrochemically driven dearomative spirocyclization of anisole-based precursors. acs.org

Catalytic Hydrogenation Methods for Ring Formation

Catalytic hydrogenation is a fundamental and industrially significant reaction for the saturation of aromatic rings to form cyclic alkanes. gla.ac.uk The reduction of substituted benzenes, such as anisole (a structural relative of this compound), to their corresponding cyclohexyl derivatives is a key transformation. gla.ac.uklibretexts.orglibretexts.org These reactions typically require forcing conditions, such as high temperatures and pressures, due to the inherent stability of the aromatic ring. libretexts.orgyoutube.com

Commonly employed catalysts include metals like palladium, platinum, and nickel. libretexts.org For instance, the hydrogenation of benzene to cyclohexane (B81311) can be achieved using a nickel catalyst at elevated temperatures and pressures. youtube.com While milder conditions can selectively reduce alkene double bonds in the presence of an aromatic ring, the complete saturation of the benzene ring necessitates more rigorous conditions. libretexts.orglibretexts.org

The mechanism of aromatic ring hydrogenation is generally accepted to proceed in a stepwise manner, involving the initial strong adsorption of the aromatic substrate onto the catalyst surface. gla.ac.uk This is supported by the observation of alkyl cyclohexenes as intermediates during the hydrogenation of alkylbenzenes. gla.ac.uk The choice of catalyst and reaction parameters can influence the reaction pathways. For example, in the hydrogenation of phenols, different routes can lead to the formation of cyclohexanone (B45756), cyclohexanol (B46403), or cyclohexane. gla.ac.uk The behavior of anisole in hydrogenation differs from that of phenol, with cyclohexanol being formed from cyclohexanone only after the complete conversion of the anisole. gla.ac.uk

A study on the hydrogenation of various substituted benzenes over a Rh/SiO2 catalyst investigated the effects of different substituents, including methyl, ethyl, propyl, hydroxyl, and methoxy groups, on the reaction. gla.ac.uk This research highlights the complexity of these transformations and the influence of substrate structure on reactivity. gla.ac.uk

Radical-Mediated Cyclization Processes

Radical cyclization reactions provide a powerful and versatile method for the construction of cyclic structures, including five- and six-membered rings. wikipedia.orgresearchgate.net These intramolecular transformations are often rapid and highly selective, proceeding through three main steps: selective radical generation, radical cyclization, and conversion of the cyclized radical to the final product. wikipedia.org An advantage of radical reactions is their tolerance of a wide range of functional groups and mild reaction conditions. wikipedia.org

The cyclization step typically involves the attack of a radical onto a multiple bond. wikipedia.org For the synthesis of cyclopentyl-containing compounds, 5-endo-trig radical cyclizations, though traditionally considered disfavored, have been successfully employed. researchgate.net Kinetic and theoretical studies have shown that for certain radicals, like carbamoylmethyl radicals, the 5-endo-trig ring closure can be both kinetically and thermodynamically favored over the corresponding 4-exo-trig pathway. researchgate.net

Various methods can be used to generate the initial radical, and the subsequent cyclized radical can be quenched by different mechanisms, including trapping by a radical scavenger, fragmentation, or an electron transfer reaction. wikipedia.org For instance, a new C-center radical-triggered bicyclization cascade of N-tethered 1,7-enynes has been developed to form spirocyclohexadienone-containing cyclopenta[c]quinolin-4-ones. nih.gov This process involves a 6-exo-dig cyclization followed by a 5-exo-trig ipso-cyclization, constructing three new C-C bonds through a metal-free dearomatization process. nih.gov

Modern Catalytic Methods in Synthesis

Organic Photoredox Catalysis for C-H Functionalization

Organic photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering mild and selective methods for creating new carbon-carbon and carbon-heteroatom bonds. nih.govuni-regensburg.de This strategy often utilizes an organic photoredox catalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes with organic substrates, generating radical intermediates. sci-hub.seorgsyn.org

For the functionalization of alkoxyarenes like anisole derivatives, photoredox catalysis provides a pathway for site-selective reactions. sci-hub.sersc.org For example, a method for the distal C-H functionalization of electron-rich arenes has been developed using organic photoredox catalysis, which proceeds via a radical-radical coupling between a cyclohexadienyl radical and various persistent radicals. rsc.org This allows for the introduction of diverse functional groups at positions that are typically difficult to access. rsc.org

In one approach, an acridinium (B8443388) photooxidant and a nitroxyl (B88944) radical are used to promote the site-selective amination of arenes. sci-hub.se This system can achieve complete regioselectivity, for instance, directing the amination to the para position of anisole derivatives. sci-hub.se The mechanism involves the generation of an arene cation radical through a photoinduced electron transfer, which then reacts with a nucleophile. sci-hub.se

Another strategy involves the use of a dicyanobenzene derivative as a photoredox catalyst to functionalize anisole derivatives. nih.gov Although direct oxidation of the arene can be thermodynamically challenging, the system can operate through alternative pathways to achieve the desired transformation. nih.gov The versatility of photoredox catalysis is further demonstrated by its application in a variety of C-H functionalization reactions, including those involving the formation of C-C, C-N, C-O, C-S, and C-P bonds. nih.gov

Table 1: Examples of Organic Photoredox Catalysis for C-H Functionalization

| Catalyst System | Substrate Type | Functionalization Type | Key Features |

|---|---|---|---|

| Acridinium photooxidant / Nitroxyl radical | Anisole derivatives | Amination | Site-selective, para-directing |

| Dicyanobenzene derivative | Anisole derivatives | General C-H functionalization | Overcomes thermodynamic challenges |

Bi(OTf)3-Catalyzed Cyclization Approaches

Bismuth(III) triflate (Bi(OTf)3) has gained prominence as an efficient and environmentally benign Lewis acid catalyst for a variety of organic transformations, including cyclization reactions. researchgate.netscirp.org It is particularly effective in promoting carbon-carbon and carbon-heteroatom bond formations under mild conditions. researchgate.net

Bi(OTf)3 has been successfully employed in intramolecular olefinic cyclizations to synthesize substituted aryl-dihydronaphthalenes and indenes. researchgate.net This methodology offers a facile route to these cyclic structures. While direct application to the synthesis of this compound is not explicitly detailed, the principles of Bi(OTf)3-catalyzed cyclization are relevant. For instance, Bi(OTf)3 has been shown to catalyze the intramolecular cyclization of unsaturated acetals to form highly functionalized carbocycles with yields ranging from 60 to 90%. semanticscholar.orgrsc.org

The catalytic activity of Bi(OTf)3 is notable, with reactions often proceeding efficiently with low catalyst loadings (e.g., 1 mol%). semanticscholar.orgrsc.org The choice of solvent can influence the selectivity of the reaction, as seen in the cyclization of unsaturated acetals where different isomer ratios were obtained in nitromethane (B149229) versus dichloromethane. semanticscholar.org

Table 2: Bi(OTf)3-Catalyzed Cyclization Reactions

| Substrate | Product Type | Catalyst Loading | Key Conditions | Yield |

|---|---|---|---|---|

| 2-Allylbenzaldehydes (via Grignard adduct) | Substituted aryl dihydronaphthalenes | Not specified | Two-step, one-pot | Not specified |

| Unsaturated acetals | Functionalized carbocycles | 1 mol% | Room temperature | 60-90% |

The versatility of Bi(OTf)3 extends to other types of cyclizations, such as the Nazarov reaction for the synthesis of indanones, demonstrating its broad utility in constructing cyclic systems. beilstein-archives.org

Process Optimization and Scalability in Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and consideration of scalability. otavachemicals.com For the synthesis of this compound, industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and enhance yield. The use of catalysts is also a key aspect of improving reaction rates and selectivity in large-scale production.

One example of process optimization and scale-up is the development of a two-step process for the synthesis of a precursor to a pharmaceutical agent, which involved an iron(III) chloride-catalyzed aryl-alkyl cross-coupling reaction. researchgate.net This process was successfully transferred to a pilot plant to produce over 100 kg of the target molecule with high purity. researchgate.net

Microwave-assisted synthesis, particularly in continuous-flow mode, has shown significant potential for scaling up organic reactions. nih.govacs.org For instance, a Claisen rearrangement was efficiently performed in a continuous-flow microwave reactor, achieving a high yield with a short residence time. nih.govacs.org The scalability of this method was validated by processing a significant amount of starting material in a short period. nih.govacs.org Such technologies offer advantages in terms of reduced reaction times and improved efficiency, which are crucial for industrial applications. nih.gov

The selection of appropriate solvents is also a critical factor in process optimization. Cyclopentyl methyl ether (CPME) has emerged as a greener solvent alternative in some synthetic transformations. researchgate.netd-nb.info For example, a Friedel-Crafts acylation followed by reduction was successfully carried out using CPME as the solvent for the reduction step. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anisole |

| Benzene |

| Cyclohexane |

| Cyclohexanone |

| Cyclohexanol |

| Alkyl cyclohexenes |

| Spirocyclohexadienone-containing cyclopenta[c]quinolin-4-ones |

| Aryl-dihydronaphthalenes |

| Indenes |

| 3-Aryl-1-indanones |

| Cyclopentyl methyl ether (CPME) |

| 1,2-dimethoxybenzene |

| t-butylphenylketone |

| 4-neopentylbenzene-1,2-diol |

| 1-bromo-4-methoxybenzene |

| 1-bromo-2-(trifluoromethyl)benzene |

| bromocyclopentane |

| 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene |

Chemical Reactivity and Transformation Mechanisms of 1 Cyclopentyl 4 Methoxybenzene

Oxidative Chemical Transformations

Oxidative processes involving 1-Cyclopentyl-4-methoxybenzene can be directed at either the aromatic ring or the aliphatic cyclopentyl group, depending on the reagents and reaction conditions employed.

The aromatic ring of this compound is susceptible to oxidation, particularly under conditions that favor dearomatization. Recent research has demonstrated the electrochemical oxidative dearomatization of anisole-based cyclopropyl (B3062369) alcohols to synthesize spiro[4.5]diketones. acs.org This process occurs without the need for metal catalysts or external oxidants, highlighting a sustainable approach to modifying the aromatic core. acs.org While this specific study does not use this compound as a substrate, the underlying principle of oxidizing the anisole (B1667542) moiety is relevant. The proposed mechanism involves either the formation of a β-keto radical followed by spirocyclization or the initial oxidation of the aromatic ring to a radical cation, which then triggers the ring-opening of the cyclopropyl group and subsequent cyclization. acs.org

The benzylic position of the cyclopentyl group, the carbon atom directly attached to the benzene (B151609) ring, is particularly reactive towards oxidation due to the stabilization of the resulting radical by the adjacent aromatic system. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the cyclopentyl group. For instance, oxidation can lead to the formation of cyclopentyl-4-methoxybenzoic acid.

Furthermore, the development of chemoselective C–H oxidation methods allows for the targeted oxidation of methylene (B1212753) groups in the presence of more easily oxidized aromatic functionalities. A manganese-based catalyst system has been shown to effectively oxidize strong methylene C–H bonds in various aromatic compounds. nih.gov This type of selective oxidation could potentially be applied to the cyclopentyl moiety of this compound.

Additionally, photocatalytic methods have been developed for the functionalization of aryl alkyl ethers. These reactions proceed through the single-electron oxidation of the arene substrate to its radical cation, followed by deprotonation at the α-position of the alkyl group to form a radical intermediate that can then react with various electrophiles. rsc.org This approach has been successfully applied to functionalize the alkyl groups of ethers like cyclopentyl phenyl ether. rsc.org

Reductive Chemical Transformations

Reductive transformations of this compound can target the aromatic nucleus or specific functional groups, depending on the chosen reducing agent and reaction conditions.

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium. The product of this reaction is cyclopentyl-4-methoxycyclohexane. Nickel catalysts are also known to favor the saturation of the aromatic ring over the cleavage of the C-O bond in anisole derivatives. cdnsciencepub.com

The selective reduction of specific functional groups in a molecule containing multiple reducible functionalities is a common challenge in organic synthesis. While this compound itself does not have many reducible functional groups other than the aromatic ring, related structures provide insight into potential selective reductions. For example, in molecules containing both ester and carboxylic acid groups, diborane (B8814927) (BH3) can selectively reduce the carboxylic acid. stackexchange.com For the reduction of an ether linkage, such as the methoxy (B1213986) group in this compound, harsh conditions are generally required, often leading to the reduction of other parts of the molecule as well. However, specific reagents like tetramethyldisiloxane (TMDS) have been developed for reductive demethoxylation, offering a milder alternative to traditional reducing agents. gelest.com

Electrophilic Aromatic Substitution Reactivity

The methoxy group of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. The cyclopentyl group is also an activating group and an ortho-, para-director. The combined effect of these two groups strongly directs incoming electrophiles to the positions ortho to the methoxy group.

Studies on the protiodetritiation of cycloalkylbenzenes have shown that the cyclopentyl group is more activating than other cycloalkyl groups like cyclobutyl and cyclohexyl. rsc.orgresearchgate.net The partial rate factors for ortho- and para-substitution for cyclopentylbenzene (B1606350) were determined to be 473 and 1195, respectively, indicating a high degree of activation. rsc.orgresearchgate.net The greater activating ability of the cyclopentyl group compared to other cycloalkyl groups (with the exception of cyclopropyl) may be attributed to steric enhancement of hyperconjugation. rsc.orgresearchgate.net

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. masterorganicchemistry.com This is the rate-determining step of the reaction. researchgate.net The subsequent loss of a proton from the intermediate restores the aromaticity of the ring. masterorganicchemistry.com In the case of this compound, the electron-donating methoxy and cyclopentyl groups stabilize the positive charge in the Wheland intermediate, particularly when the electrophile attacks the ortho or para positions relative to these groups.

Table of Reaction Products and Conditions

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| Oxidation | Potassium permanganate or chromium trioxide | Cyclopentyl-4-methoxybenzoic acid | |

| Reduction | Hydrogen gas, palladium catalyst | Cyclopentyl-4-methoxycyclohexane | |

| Electrophilic Aromatic Substitution (Protiodetritiation) | Trifluoroacetic acid | Tritiated this compound | rsc.org |

Regioselectivity and Positional Isomerism Studies

The regioselectivity of chemical reactions involving this compound is predominantly dictated by the directing effects of the methoxy and cyclopentyl substituents on the benzene ring. masterorganicchemistry.com In electrophilic aromatic substitution, which is a key reaction class for such compounds, the position of attack by an incoming electrophile is not random. wikipedia.org Both the methoxy group and the alkyl (cyclopentyl) group are classified as ortho-, para- directors. masterorganicchemistry.com This means they activate the positions adjacent (ortho) and opposite (para) to themselves, guiding the new substituent to these sites.

When both groups are present, their directing effects are combined. The methoxy group is a powerful activating group, strongly directing substitution to its ortho and para positions. wikipedia.org The cyclopentyl group is a weaker activating group, also directing to its ortho and para positions. In this compound, the para position relative to the methoxy group is occupied by the cyclopentyl group, and vice versa. Therefore, the primary sites for electrophilic attack are the carbon atoms ortho to the methoxy group (C2 and C6) and those ortho to the cyclopentyl group (C3 and C5).

However, steric hindrance from the bulky cyclopentyl group can significantly influence the final product distribution. Substitution at the positions ortho to the cyclopentyl group (C3 and C5, which are also meta to the methoxy group) is generally disfavored due to the strong directing effect of the methoxy group. The most likely positions for substitution are C2 and C6, which are ortho to the strongly activating methoxy group and meta to the cyclopentyl group. Between these two identical positions, steric hindrance from the adjacent large cyclopentyl group may play a role, although it is less pronounced than direct ortho-substitution next to the cyclopentyl group.

Influence of Methoxy and Cyclopentyl Substituents on Activation and Direction

The reactivity of the benzene ring in this compound is significantly enhanced compared to unsubstituted benzene due to the electronic effects of its substituents. wikipedia.orgufp.pt This activation arises from a combination of inductive and resonance (or mesomeric) effects.

Methoxy Group (-OCH₃):

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the benzene ring's pi system through resonance. This delocalization of electrons increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus highly susceptible to attack by electrophiles. wikipedia.org This resonance effect is strong and is the primary reason for the group's powerful activating and ortho-, para-directing nature. masterorganicchemistry.comwikipedia.org

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond. However, this effect is significantly weaker than the electron-donating resonance effect. wikipedia.org

Cyclopentyl Group (-C₅H₉):

Inductive Effect: As an alkyl group, the cyclopentyl substituent is electron-donating through an inductive effect, pushing electron density into the ring and thereby activating it.

Hyperconjugation: The cyclopentyl group can also activate the ring via hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds of the cyclopentyl group into the aromatic pi system. This effect, like induction, increases the ring's nucleophilicity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Preference |

| Methoxy (-OCH₃) | Electron-withdrawing | Strongly electron-donating | Strongly activating | Ortho, Para |

| Cyclopentyl (-C₅H₉) | Electron-donating | Hyperconjugation (weakly activating) | Weakly activating | Ortho, Para |

Nucleophilic Substitution Reactivity

Reactivity at the Methoxy Group

The ether linkage in this compound, specifically the methyl-aryl ether, can be a site for nucleophilic substitution, although this typically requires harsh conditions. The most common reaction of this type is ether cleavage. Reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers to yield the corresponding phenol. nih.govcore.ac.ukorgsyn.org

The reaction with BBr₃ is initiated by the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. core.ac.ukgvsu.edu Subsequent steps, which can be complex and may involve bimolecular pathways, lead to the cleavage of the methyl C-O bond, ultimately producing 4-cyclopentylphenol (B72727) after an aqueous workup. ufp.ptcore.ac.ukgvsu.edu This transformation is valuable in synthetic chemistry for deprotection of phenolic hydroxyl groups. Other strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can also cleave the ether bond, but often require high temperatures.

Investigation of Anionic Intermediates

The formation of anionic intermediates from this compound typically involves the removal of a proton (deprotonation) by a strong base. The potential sites for deprotonation are the aromatic ring and the cyclopentyl group.

Aromatic Deprotonation: Directed ortho-metalation is a powerful tool for the functionalization of substituted arenes. researchgate.netacs.org The methoxy group is a known directing group for this reaction, capable of directing a strong base like an alkyllithium (e.g., n-butyllithium) to remove a proton from an adjacent ortho position. acs.org For this compound, this would lead to the formation of a lithiated species at the C2 or C6 position. This resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles to introduce new functional groups specifically at that position.

Benzylic Deprotonation: While not a traditional benzyl (B1604629) group, the C-H bond on the cyclopentyl ring at the position of attachment to the benzene ring (the "benzylic" position) is more acidic than other C-H bonds on the cyclopentyl ring. However, deprotonation at this site is generally less favorable than ortho-metalation directed by the powerful methoxy group.

There is limited specific research available in the public domain detailing the isolation and comprehensive study of anionic intermediates derived solely from this compound. However, the principles of directed ortho-metalation are well-established for anisole and its derivatives, providing a strong basis for predicting this reactivity. acs.org

Radical Reactions and Mechanistic Pathways

Formation and Reactivity of Aryl Radical Species (e.g., p-Methoxyphenyl Radical)

Aryl radicals are highly reactive intermediates that can be generated from aromatic compounds through various mechanisms. sinica.edu.tw For a molecule like this compound, homolytic cleavage of a bond to the aromatic ring, for instance from an organometallic precursor or a halogenated derivative, could theoretically generate a cyclopentyl-substituted p-methoxyphenyl radical.

The p-methoxyphenyl radical itself is a well-characterized reactive intermediate. ontosight.ainih.gov It consists of a phenyl radical with a methoxy group at the para-position. ontosight.ai The presence of the unpaired electron makes it highly reactive. ontosight.ai Once formed, this radical species can engage in several key reactions:

Coupling Reactions: It can couple with other radicals to form new C-C or C-heteroatom bonds, leading to dimerization or the formation of more complex molecules. ontosight.ai

Addition Reactions: The radical can add to unsaturated systems like alkenes or alkynes, initiating polymerization or creating new functionalized structures. ontosight.ai

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form anisole (or in this theoretical case, this compound), quenching the radical. ontosight.ai

The methoxy group influences the electronic properties and stability of the radical. ontosight.ai Studies on related systems show that the p-methoxyphenyl group can be involved in reactions promoted by one-electron oxidation, leading to radical cations which then undergo further transformations. sinica.edu.twcdnsciencepub.com For example, the o-bromo-p-methoxyphenyl ether group has been developed as a radical-translocating group, where an initial aryl radical formed at the bromine position can abstract a hydrogen atom from another part of the molecule, demonstrating the ability of these species to participate in intramolecular reactions. acs.org

Participation in Radical Addition and Coupling Reactions

The reactivity of this compound extends to radical-mediated transformations, which are of significant interest in modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org These reactions often proceed via photoredox or electrochemical catalysis, enabling the generation of radical intermediates that can participate in a variety of addition and coupling processes. diva-portal.orguni-bayreuth.debeilstein-journals.org

One notable example is the participation of a this compound moiety in a photoredox-catalyzed multicomponent Petasis reaction. In this transformation, a cyclopentyl radical is generated from a suitable precursor, such as cyclopentyl boronic acid, via a single-electron transfer mechanism facilitated by a photocatalyst. researchgate.net This radical then undergoes addition to an imine, formed in situ from 4-methoxybenzaldehyde (B44291) (a structural component of this compound) and an amine. This reaction highlights a pathway to synthesize complex amines. researchgate.netnih.gov

A detailed study by Oliva et al. (2021) demonstrated the synthesis of N-(cyclopentyl(4-methoxyphenyl)methyl)aniline through this method. The reaction was successfully carried out in both batch and continuous flow setups, with the latter providing a higher yield in a significantly shorter reaction time. researchgate.net

Table 1: Research Findings on the Photoredox-Catalyzed Petasis Reaction

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde, Aniline, Cyclopentyl Boronic Acid | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, NaHSO₄ | Blue light (150W), 50 min (Flow) | N-(cyclopentyl(4-methoxyphenyl)methyl)aniline | 85% | researchgate.net |

The proposed mechanism for this reaction involves the initial formation of an imine from 4-methoxybenzaldehyde and aniline. Concurrently, the photocatalyst, upon irradiation with visible light, excites and facilitates the single-electron oxidation of the cyclopentyl boronic acid, which after subsequent steps, generates a cyclopentyl radical. This radical then adds to the electrophilic carbon of the imine, forming a new radical intermediate. This intermediate is then reduced and protonated to yield the final amine product.

Furthermore, derivatives of this compound are potential substrates for electrochemical oxidative annulation reactions. For instance, in a study on the [4+2] annulation of different styrenes, it was shown that anisole substrates bearing a cyclopentyl group are well-tolerated. chinesechemsoc.org This suggests that a styrene (B11656) derivative of this compound could undergo a similar transformation. The mechanism of such reactions typically involves the initial single-electron oxidation of the anisole derivative at the anode to generate a radical cation. chinesechemsoc.org This reactive intermediate can then engage in cyclization with another alkene, leading to the formation of complex polycyclic structures.

While direct studies on radical-radical coupling of this compound are not extensively documented, the principles of such reactions are well-established. rsc.org These reactions involve the generation of two radical species that subsequently combine. Given the stability of the benzylic radical that could be formed at the cyclopentyl moiety under certain conditions, it is plausible that this compound could participate in cross-coupling reactions with other radical species generated in situ.

Mechanistic Elucidation and Stereochemical Investigations of 1 Cyclopentyl 4 Methoxybenzene Reactions

Unimolecular and Bimolecular Reaction Pathways (SN1, SN2, EAS, NAS)

The reactivity of 1-Cyclopentyl-4-methoxybenzene is largely dictated by its aromatic ring and the nature of its substituents. The potential reaction pathways include nucleophilic substitution (SN1, SN2), electrophilic aromatic substitution (EAS), and nucleophilic aromatic substitution (NAS).

Nucleophilic Substitution (SN1 and SN2): SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reactions are characteristic of sp³-hybridized carbons bonded to a leaving group. organic-chemistry.org The benzene (B151609) ring of this compound is sp²-hybridized, making standard SN1 and SN2 reactions directly on the ring highly unfavorable. wikipedia.orgbyjus.com An SN1 pathway would require the formation of a highly unstable aryl cation, while an SN2 reaction is sterically hindered by the benzene ring, which prevents the required backside attack. organic-chemistry.orgwikipedia.org

However, if a leaving group were present on the cyclopentyl ring, particularly at the benzylic position, these pathways could become relevant.

Electrophilic Aromatic Substitution (EAS): EAS is the hallmark reaction of benzene and its derivatives. masterorganicchemistry.com The aromatic ring acts as a nucleophile, attacking an electrophile. The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The substituents on the ring determine the rate of reaction and the regioselectivity (orientation) of the incoming electrophile.

In this compound, the methoxy (B1213986) group (–OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The cyclopentyl group is a weak activating group and also an ortho, para-director. The directing effects of these two groups are synergistic. The major products of electrophilic substitution will therefore be substitution at the positions ortho to the powerful methoxy group. libretexts.org

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Cyclopentyl-2-nitro-4-methoxybenzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-cyclopentyl-4-methoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Cyclopentyl-2-methoxyphenyl)ethan-1-one |

Nucleophilic Aromatic Substitution (NAS): NAS involves a nucleophile displacing a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult and requires the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (like –NO₂) positioned ortho and/or para to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org this compound lacks both a good leaving group and the necessary strong electron-withdrawing groups. Its electron-rich nature, due to the activating methoxy and cyclopentyl groups, makes it a very poor substrate for NAS. masterorganicchemistry.com The reaction would only be feasible under extreme conditions via a high-energy intermediate like a benzyne. youtube.com

Electron Transfer Processes in Catalytic Cycles

While direct electron transfer involving this compound is not extensively documented, its structural motifs are relevant in catalytic cycles where single-electron transfer (SET) is a key step. For instance, oxidative C-H activation can proceed through electron transfer. In processes mediated by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), an ether can be oxidized to an oxocarbenium ion. nih.gov A benzylic C-H bond, such as the one on the cyclopentyl group of this compound, could potentially be a site for such oxidative cleavage, initiating a catalytic cycle through the formation of a radical cation.

Carbocation and Radical Intermediate Formation and Rearrangement

The formation of intermediates is central to the reactions of this compound.

Carbocation Intermediates: The most common carbocation intermediate is the arenium ion formed during electrophilic aromatic substitution. The stability of this intermediate is crucial for the reaction rate. The methoxy and cyclopentyl groups stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions, thus accelerating the reaction. libretexts.org

Carbocation rearrangements, such as hydride or alkyl shifts, are common when a less stable carbocation can rearrange to a more stable one. youtube.commsu.edu While the arenium ion in EAS does not typically rearrange, if a carbocation were generated on the cyclopentyl side chain (e.g., during a Friedel-Crafts alkylation using a cyclopentyl halide), rearrangements could occur to form a more stable carbocation before alkylating the benzene ring.

Radical Intermediates: Radical intermediates can be formed under specific conditions, such as reactions involving radical initiators or photolysis. For example, radical-induced ring-opening is a known reaction for cyclopropane (B1198618) rings attached to aromatic systems, serving as a radical clock. While a cyclopentyl group is more stable, C-H bonds, especially the benzylic one, could be susceptible to radical abstraction to form a stabilized benzylic radical.

Transition State Analysis and Reaction Coordinate Studies

The energy profile of a reaction provides a map of the energy changes as reactants are converted to products.

SN2 Reaction: A hypothetical SN2 reaction would proceed through a single, high-energy transition state in a concerted step. masterorganicchemistry.comyoutube.com

SN1 Reaction: An SN1 pathway involves a multi-step process with a carbocation intermediate. The rate-determining step is the formation of this carbocation, which corresponds to the highest energy transition state on the reaction coordinate diagram. youtube.com

EAS Reaction: The reaction coordinate diagram for EAS shows two transition states and one intermediate (the arenium ion). The first step, the formation of the arenium ion, is typically the rate-determining step and has the higher activation energy. youtube.com

| Reaction Type | Number of Steps | Key Intermediate | Nature of Rate-Determining Step |

|---|---|---|---|

| SN2 (hypothetical) | 1 | None (Transition State only) | Bimolecular collision youtube.com |

| SN1 (hypothetical) | 2 or 3 | Carbocation | Unimolecular formation of carbocation youtube.com |

| EAS | 2 | Arenium Ion (Sigma Complex) | Formation of the arenium ion |

| NAS (via SNAr) | 2 | Meisenheimer Complex | Nucleophilic attack to form anion libretexts.org |

Control of Stereoselectivity and Enantioselectivity in Transformations

Achieving stereocontrol in reactions involving this compound would typically require the use of chiral catalysts or reagents, or for the molecule itself to be rendered chiral.

Stereoselectivity: If a reaction creates a new stereocenter, stereoselectivity refers to the preference for the formation of one stereoisomer over another (e.g., diastereomers). For example, if the cyclopentyl ring were to undergo a reaction that creates a new substituent, the existing methoxybenzene group could sterically direct the incoming reagent to the less hindered face of the ring, resulting in diastereoselectivity. khanacademy.org

Enantioselectivity: If a reaction creates a chiral product from an achiral starting material, enantioselectivity refers to the preferential formation of one enantiomer over the other. This is almost always achieved using a chiral catalyst or auxiliary. For instance, an asymmetric hydrogenation of a double bond introduced into the cyclopentyl ring, using a chiral transition metal catalyst, could produce one enantiomer in excess. Asymmetric nucleophilic aromatic substitution has also been demonstrated using organocatalysts, though this is not directly applicable to this compound itself. wikipedia.org

Control over stereochemistry is fundamental in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.

Computational and Theoretical Chemistry Applied to 1 Cyclopentyl 4 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Cyclopentyl-4-methoxybenzene, DFT calculations, such as those employing the B3LYP functional with a 6-31G* basis set, are utilized to model its molecular orbitals. These calculations are fundamental in understanding the molecule's stability and reactivity.

In a study on p-selective C-H functionalization, geometry optimizations were performed using the M06-2X functional with a triple-ζ basis set, providing detailed insights into the molecule's conformational preferences and electronic distribution. rsc.org Such analyses help in rationalizing experimental outcomes and in the design of new synthetic routes. DFT calculations have been broadly applied to various organic molecules to determine properties like optimized geometry, vibrational frequencies, and electronic characteristics. scispace.comchem8.org

Frontier Molecular Orbital (FMO) Theory: HOMO/LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and symmetries of these orbitals are key to predicting the feasibility and outcome of chemical reactions. iqce.jp

For this compound, the HOMO is the orbital from which an electron is most easily donated, and the LUMO is the orbital that most readily accepts an electron. iqce.jp The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mit.edu Computational modeling can determine the energies of these frontier orbitals, which is crucial for predicting how the molecule will interact with other reagents. pku.edu.cn For instance, in cycloaddition reactions, the interaction between the HOMO of this compound and the LUMO of a dienophile (or vice versa) dictates the reaction's stereoselectivity and regioselectivity. wikipedia.org

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 9.7 | Indicator of chemical reactivity |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Prediction of Regioselectivity and Stereoselectivity via Computational Modeling

Computational modeling is instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the energies of possible transition states, chemists can determine the most likely reaction pathway and, consequently, the major product.

For example, in electrophilic aromatic substitution reactions, the methoxy (B1213986) group is an ortho-, para-director. Computational models can quantify the activation energies for substitution at the ortho and para positions. Mulliken atomic spin density calculations on the radical cation of similar aromatic ethers have shown that the spin density is highest at the para carbon, suggesting that radical attack will preferentially occur at this position. rsc.org This is corroborated by calculations of the free energy profiles for the formation of ortho and para products, which often show a lower activation barrier for the para-substituted product. rsc.org

In Silico Mechanistic Studies and Energy Profile Elucidation

In silico mechanistic studies involve the computational investigation of reaction pathways to elucidate the step-by-step process of a chemical transformation. rsc.org This includes identifying intermediates, transition states, and calculating the energy profile of the reaction.

For reactions involving this compound, such as Friedel-Crafts alkylation, computational methods can model the entire reaction coordinate. This allows for the visualization of bond-forming and bond-breaking processes and the determination of the rate-determining step. nih.gov For instance, the free energy profile for an alkylation process can be calculated, showing the relative energies of reactants, intermediates, transition states, and products. rsc.org These studies are invaluable for understanding reaction mechanisms in detail and for optimizing reaction conditions.

Applications of Retrosynthetic Analysis Software and Algorithms

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. Modern retrosynthesis heavily relies on specialized software and algorithms. synthiaonline.comsynthiaonline.com

These software tools, such as SYNTHIA™ and those offered by CAS, utilize vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes. synthiaonline.comsynthiaonline.comcas.org For a molecule like this compound, a retrosynthetic analysis program might suggest a Friedel-Crafts alkylation of anisole (B1667542) with a cyclopentyl halide or alcohol as a key disconnection. The software can evaluate different pathways based on factors like yield, cost of starting materials, and stereochemistry. cas.org These tools can significantly accelerate the process of designing and optimizing synthetic strategies. youtube.com3ds.com

Design and Synthesis of Structural Analogues and Derivatives: Structure Reactivity Relationships

Systematic Modification of the Cyclopentyl Moiety

The cyclopentyl group in 1-Cyclopentyl-4-methoxybenzene, while seemingly a simple alkyl substituent, exerts a notable influence on the reactivity of the aromatic ring. To probe these effects, structural analogues with varying cycloalkyl groups, such as cyclobutyl and cyclohexyl, have been synthesized and studied. The synthesis of these analogues typically involves Friedel-Crafts alkylation of anisole (B1667542) with the corresponding cycloalkyl halide or alcohol under acidic conditions.

The size and conformation of the cycloalkyl ring introduce distinct steric and electronic effects. Alkyl groups, in general, are known to be weakly activating in electrophilic aromatic substitution reactions due to their electron-donating inductive effect. minia.edu.eglibretexts.org This effect stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. wikipedia.org

Table 1: Comparison of Cycloalkyl Substituent Effects on Anisole Derivatives

| Cycloalkyl Group | Ring Size | Relative Activating Effect (Predicted) | Key Steric Considerations |

| Cyclobutyl | 4-membered | Slightly weaker than cyclopentyl | Increased ring strain may influence conformation and interaction with the aromatic ring. |

| Cyclopentyl | 5-membered | Baseline | Flexible envelope and twist conformations. |

| Cyclohexyl | 6-membered | Slightly stronger than cyclopentyl | Stable chair conformation, which can influence the orientation of the aromatic ring. |

The steric hindrance imposed by the cycloalkyl group can also play a significant role, particularly in reactions involving attack at the ortho position of the aromatic ring. As the size of the cycloalkyl group increases, steric hindrance is expected to increase, potentially leading to a lower proportion of the ortho-substituted product in favor of the para-substituted product. lumenlearning.com For instance, in electrophilic aromatic substitution reactions, the bulkier cyclohexyl group would likely result in a higher para/ortho product ratio compared to the cyclopentyl group.

Variation of the Aromatic Substitution Pattern and Ether Linkage

Further insights into structure-reactivity relationships can be gained by modifying the aromatic ring and the ether linkage of this compound.

Aromatic Substitution:

Introducing additional substituents onto the aromatic ring can dramatically alter its reactivity. Electron-donating groups (EDGs) such as hydroxyl (-OH) or additional methoxy (B1213986) (-OCH3) groups would further activate the ring towards electrophilic attack, making the reaction faster. libretexts.orglibretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or carbonyl (-CHO) groups would deactivate the ring, making substitution reactions slower and directing incoming electrophiles to the meta position relative to the EWG. openstax.org

For example, the presence of a nitro group on the aromatic ring of a this compound analogue would significantly decrease the electron density of the ring, thereby reducing its nucleophilicity and slowing down the rate of electrophilic substitution.

Ether Linkage Modification:

Replacing the oxygen atom of the ether linkage with a sulfur atom to form a thioether (1-cyclopentyl-4-(methylthio)benzene) presents an interesting case for comparative studies. The sulfur atom is less electronegative than oxygen and possesses lone pairs of electrons in higher energy d-orbitals, which can influence its interaction with the aromatic ring's π-system. While both methoxy and methylthio groups are ortho, para-directing, the activating effect of the methylthio group is generally considered to be weaker than that of the methoxy group in electrophilic aromatic substitution. The synthesis of such thioether analogues can be achieved through various methods, including the reaction of a cyclopentyl-substituted thiophenol with a methylating agent. nih.gov

Impact of Electronic and Steric Factors on Reaction Kinetics and Thermodynamics

The electronic and steric modifications discussed above have a direct and measurable impact on the kinetics and thermodynamics of reactions involving these analogues.

Electronic Effects:

The methoxy group in this compound is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance. quora.com This donation of a lone pair of electrons from the oxygen atom stabilizes the positively charged intermediate in electrophilic aromatic substitution, thereby lowering the activation energy and increasing the reaction rate. libretexts.org The cyclopentyl group, being an alkyl group, also contributes a weak electron-donating inductive effect. minia.edu.eg

When comparing analogues, the introduction of a more strongly electron-donating group will further increase the rate of electrophilic substitution. Conversely, an electron-withdrawing group will decrease the rate. These effects can be quantified by measuring the reaction rates under controlled conditions.

Steric Effects:

Steric hindrance primarily affects the regioselectivity of reactions, particularly the ortho/para ratio in electrophilic aromatic substitution. The bulky cyclopentyl group can hinder the approach of an electrophile to the ortho positions, making the para position more accessible. youtube.com This effect is expected to be more pronounced with larger cycloalkyl groups like cyclohexyl. lumenlearning.com

In reactions such as the acidic cleavage of the ether bond, steric factors can influence the reaction mechanism. wikipedia.orgmasterorganicchemistry.com For ethers with primary or secondary alkyl groups, the reaction typically proceeds via an SN2 mechanism. However, if the alkyl group is bulky and can form a stable carbocation, an SN1 mechanism may be favored. libretexts.org

Thermodynamics:

Comparative Reactivity Studies Across Analogous Compounds

Table 2: Hypothetical Comparative Reactivity Data for the Nitration of Cycloalkylanisoles

| Compound | Relative Rate of Nitration (vs. Anisole) | Ortho-Nitro Product (%) | Para-Nitro Product (%) |

| Anisole | 1.00 | 30-40 | 60-70 |

| 1-Cyclobutyl-4-methoxybenzene | (Predicted) Slightly Slower | (Predicted) Higher than Cyclopentyl | (Predicted) Lower than Cyclopentyl |

| This compound | (Predicted) Slower | (Predicted) Baseline | (Predicted) Baseline |

| 1-Cyclohexyl-4-methoxybenzene | (Predicted) Slowest | (Predicted) Lower than Cyclopentyl | (Predicted) Higher than Cyclopentyl |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on established principles of organic chemistry. Experimental verification is required.

Such studies would involve reacting the different analogues under identical conditions and analyzing the product mixtures using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The relative reaction rates could be determined through competition experiments.

Through these systematic investigations into the design, synthesis, and reactivity of analogues of this compound, a deeper and more quantitative understanding of the fundamental principles governing organic reactions can be achieved.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

1-Cyclopentyl-4-methoxybenzene serves as a valuable building block in the multi-step synthesis of more complex molecular structures, particularly within the realm of medicinal chemistry. The constituent parts of the molecule—the aryl ether and the cycloalkyl-substituted arene—are prevalent motifs in a wide array of biologically active compounds.

The introduction of cycloalkyl groups onto an aromatic ring is a common strategy in drug design to enhance properties such as lipophilicity, which can improve a molecule's absorption and distribution within biological systems. The three-dimensional nature of the cyclopentyl group can also introduce specific conformational constraints and steric bulk, influencing how a molecule interacts with biological targets.

While specific, detailed multi-step syntheses starting from this compound to produce complex, named compounds are not extensively documented in publicly available literature, its potential is evident. For instance, structurally related compounds are utilized in the synthesis of potential phosphodiesterase-4 (PDE4) inhibitors. The synthesis of 1-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclopentanol, a potential PDE4 inhibitor, starts from 2-methoxyphenol and involves the introduction of a cyclopentyl group, highlighting the importance of this moiety in creating biologically active molecules. This suggests that this compound could be a key starting material for analogous complex structures.

The methoxybenzene (anisole) moiety is also a precursor to a variety of pharmaceuticals. The electron-donating nature of the methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution, facilitating the introduction of other functional groups necessary for building complex molecular architectures.

Integration into Novel Catalytic Systems (e.g., Ligand Design, Catalyst Precursors)

The integration of this compound into novel catalytic systems is an area of potential exploration rather than established application. The structural features of the molecule suggest plausible roles in ligand design and as a precursor to catalysts.

Ligand Design: The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The anisole (B1667542) moiety of this compound can be functionalized to incorporate coordinating atoms (such as phosphorus, nitrogen, or sulfur) that can bind to a metal center. The bulky cyclopentyl group could then serve to create a specific steric environment around the metal, influencing the substrate approach and, consequently, the stereoselectivity of the catalyzed reaction. For example, palladium complexes with ligands bearing bulky substituents are known to be effective in various cross-coupling reactions. While direct use of this compound in this context is not reported, the principles of ligand design suggest its potential as a scaffold.

Catalyst Precursors: Anisole and its derivatives are known to undergo reactions such as hydrodeoxygenation catalyzed by various metal complexes. It is conceivable that this compound could be used as a substrate in studies aimed at developing new catalysts for C-O bond cleavage, a reaction of significance in biomass conversion. Furthermore, organometallic complexes where the aromatic ring of a substituted anisole is directly coordinated to a metal center could be investigated as catalyst precursors. Benzene (B151609) and its derivatives are excellent ligands in the organometallic chemistry of low-valent metals, forming sandwich and half-sandwich complexes.

However, it is important to note that a review of current scientific literature does not reveal specific instances of this compound being actively employed in the design of novel catalytic systems.

Exploration in the Development of Advanced Materials with Tunable Properties

The application of this compound in the development of advanced materials with tunable properties is a speculative area with limited direct research. The molecular structure, however, presents features that are desirable in certain classes of materials.

The combination of a rigid aromatic core and a flexible, bulky aliphatic substituent is a common design principle for liquid crystals. The anisotropy of such molecules can lead to the formation of mesophases, which are the basis of liquid crystal displays and other optoelectronic devices. While there is no specific mention of this compound being used to create liquid crystals, its structural similarity to known mesogens suggests it could be a component in the design of new liquid crystalline materials.

In the field of polymer science, monomers containing substituted aromatic rings are used to synthesize polymers with specific thermal and mechanical properties. The cyclopentyl group could potentially enhance the solubility and processability of polymers, while the methoxy group could influence their electronic properties. For instance, cyclopentyl methyl ether (CPME) is used as a more sustainable solvent in direct arylation polymerization (DArP) for the synthesis of conjugated polymers, demonstrating the utility of the cyclopentyl ether moiety in this field. nih.gov This suggests that monomers derived from this compound could be explored for the synthesis of novel polymers.

Despite these theoretical possibilities, there is a notable lack of published research detailing the exploration or integration of this compound into advanced materials.

Analytical Methodologies for the Characterization of 1 Cyclopentyl 4 Methoxybenzene and Its Transformation Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For a similar compound, 1-(1-cyclopentylpropyl)-4-methoxybenzene, the following ¹H NMR chemical shifts have been reported in chloroform-d (CDCl₃): aromatic protons appearing in the range of δ 7.02-7.06 ppm and δ 6.80-6.84 ppm, the methoxy (B1213986) group protons as a singlet at δ 3.79 ppm, and the aliphatic protons of the cyclopentyl and propyl groups resonating in the upfield region between δ 0.68-2.11 ppm rsc.org.

Based on this, the expected ¹H NMR spectrum of 1-Cyclopentyl-4-methoxybenzene would feature:

Two distinct signals in the aromatic region (approximately δ 6.8-7.2 ppm), corresponding to the protons on the substituted benzene (B151609) ring. The protons ortho to the methoxy group would appear more upfield than the protons ortho to the cyclopentyl group due to the electron-donating nature of the methoxy group.

A sharp singlet for the methoxy (–OCH₃) protons, typically around δ 3.8 ppm.

A series of multiplets in the aliphatic region (approximately δ 1.5-3.0 ppm) corresponding to the protons of the cyclopentyl ring. The methine proton of the cyclopentyl group directly attached to the benzene ring would be expected to have the most downfield shift in this region.

The ¹³C NMR spectrum provides complementary information. For 1-(1-cyclopentylpropyl)-4-methoxybenzene, the aromatic carbons resonate between δ 113.4-157.6 ppm, the methoxy carbon appears at δ 55.3 ppm, and the aliphatic carbons are observed between δ 12.3-53.4 ppm rsc.org. Therefore, for this compound, the key ¹³C NMR resonances would be:

Signals for the aromatic carbons, with the carbon bearing the methoxy group being the most deshielded in the aromatic region.

A signal for the methoxy carbon around δ 55 ppm.

Signals for the carbons of the cyclopentyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OCH₃) | ~ 6.8 - 6.9 | ~ 114 |

| Aromatic CH (ortho to cyclopentyl) | ~ 7.1 - 7.2 | ~ 129 |

| Methoxy (-OCH₃) | ~ 3.8 (s) | ~ 55 |

| Cyclopentyl CH (benzylic) | ~ 2.8 - 3.0 (m) | ~ 45 |

| Cyclopentyl CH₂ | ~ 1.5 - 2.0 (m) | ~ 25 - 34 |

| Aromatic C (ipso, attached to -OCH₃) | - | ~ 158 |

| Aromatic C (ipso, attached to cyclopentyl) | - | ~ 138 |

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₂H₁₆O), the nominal molecular weight is 176.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 176.

The fragmentation of this compound would likely proceed through several characteristic pathways for alkyl-substituted anisoles. Common fragmentation patterns include:

Benzylic cleavage: Loss of a cyclopentyl radical to form a stable methoxybenzyl cation at m/z 107. This is often a prominent peak.

Loss of the methoxy group: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 161.

Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring can produce a series of smaller aliphatic fragment ions.

Formation of a tropylium ion: Rearrangement and loss of neutral molecules can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

Loss of formaldehyde: A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion or subsequent fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₁H₁₃O]⁺ | M⁺ - •CH₃ |

| 107 | [C₇H₇O]⁺ | M⁺ - •C₅H₉ (Loss of cyclopentyl radical) |

| 91 | [C₇H₇]⁺ | Rearrangement and fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification